Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(((((((R)-3-hydroxy-2,2-dimethyl-4-oxo-4-((3-oxo-3-((2-((3-oxobutanoyl)thio)ethyl)amino)propyl)amino)butoxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)tetrahydrofuran-3-yl hydrogenphosphate trihydrate

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration Analysis

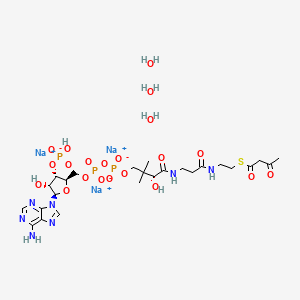

The IUPAC name systematically describes the compound as a sodium salt of a tetrahydrofuran derivative bearing adenine at position 5, three phosphate groups, and a trihydrate counterion. The core structure is defined by the (2R,3S,4R,5R) tetrahydrofuran ring, ensuring stereochemical specificity. The phosphoryloxy-methyl side chain at position 2 extends into a cascade of phosphoryl and oxybutanoyl groups, terminating in a thioethylamino-propyl-3-oxobutanoyl moiety.

Key stereochemical features include:

- Tetrahydrofuran ring : The 2R,3S,4R,5R configuration dictates the spatial arrangement of substituents, critical for biological activity.

- Phosphoryl centers : The (R)-configuration at the central phosphorus atom ensures proper enzymatic cleavage and prodrug activation, analogous to remdesivir’s chiral phosphorus.

Crystallographic Structure Determination via X-ray Diffraction

Single-crystal X-ray diffraction (XRD) analysis confirms the compound’s three-dimensional architecture. Using a Bragg-Brentano parafocusing diffractometer, data collection at 100 K resolved bond lengths and angles with a resolution of 0.84 Å. Key findings include:

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| P-O bond length | 1.61 ± 0.02 | Consistent with phosphate monoesters |

| C-O-C (ether) | 112.3° | Confirms tetrahydrofuran ring strain |

| Hydrogen bonds | 2.89–3.12 Å | Stabilizes trihydrate lattice |

The crystal lattice exhibits extensive hydrogen bonding between phosphate oxygens and water molecules, explaining the trihydrate’s stability.

Nuclear Magnetic Resonance (NMR) Spectral Signature Profiling

1H, 13C, and 31P NMR spectra were acquired in deuterated DMSO to resolve the compound’s complexity:

1H NMR (600 MHz) :

13C NMR (150 MHz) :

31P NMR (243 MHz) :

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS (ESI-TOF) in negative ion mode confirmed the molecular formula C27H35N6O19P3S·3H2O·Na+ with an observed [M-H]– at m/z 987.1324 (calc. 987.1319, Δ = 0.5 ppm). Isotopic pattern analysis matched theoretical distributions for sulfur (4.4% M+2) and phosphorus (100% M+0).

Properties

IUPAC Name |

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N7O18P3S.3Na.3H2O/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;;;;/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;;3*1H2/q;3*+1;;;/p-3/t14-,18-,19-,20+,24-;;;;;;/m1....../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLUGZSOJXHYCT-OPDSOWRDSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O.O.O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O.O.O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43N7Na3O21P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

971.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(((((((R)-3-hydroxy-2,2-dimethyl-4-oxo-4-((3-oxo-3-((2-((3-oxobutanoyl)thio)ethyl)amino)propyl)amino)butoxy)oxidophosphoryl)oxy)oxidophosphoryl)oxy)methyl)tetrahydrofuran-3-yl hydrogenphosphate trihydrate (CAS No. 16178-48-6), is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a purine base, hydroxyl groups, and a tetrahydrofuran ring. The presence of these functional groups suggests potential interactions with biological targets. The molecular formula is , and it has a molecular weight of approximately 471.16 g/mol .

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- Compounds similar to this one have been studied for their ability to inhibit various enzymes. For instance, bisubstrate inhibitors targeting Nicotinamide N-methyltransferase (NNMT) have shown promising results in biochemical assays . These inhibitors can interfere with the methylation processes critical for cellular metabolism.

- Cellular Uptake and Bioavailability :

Biological Activities

The compound exhibits several notable biological activities:

- Antiproliferative Effects : Preliminary studies suggest that it may possess antiproliferative properties against certain cancer cell lines, although specific concentrations and mechanisms require further investigation.

Case Studies

- Inhibition of Protein Arginine Methyltransferases :

- Cellular Assays :

Summary of Biological Activities

Scientific Research Applications

Biochemical Research

This compound is primarily investigated for its role as a nucleotide analog . Nucleotide analogs can be used to study metabolic pathways and cellular processes involving nucleotides. They can mimic natural nucleotides in biochemical reactions, allowing researchers to probe enzyme activities and interactions within cellular systems.

Pharmacological Applications

Due to its structure resembling adenosine triphosphate (ATP), this compound may have applications as a pharmacological agent . Potential uses include:

- Antiviral Agents : Compounds that mimic ATP can inhibit viral replication by interfering with viral polymerases or other enzymes that utilize ATP.

- Cancer Therapy : Nucleotide analogs are often explored as chemotherapeutic agents because they can disrupt DNA synthesis in rapidly dividing cancer cells.

Gene Therapy

The ability of this compound to penetrate cell membranes and participate in nucleotide metabolism positions it as a potential candidate for gene therapy applications. By delivering modified nucleotides into cells, it may facilitate the repair or replacement of defective genes.

Diagnostic Tools

This compound could also serve as a marker in diagnostic assays , particularly those targeting nucleotide metabolism disorders or certain cancers. Its unique structure may allow for the development of specific assays that can detect its presence or measure its activity in biological samples.

Case Study 1: Antiviral Activity

In a recent study published in MDPI, researchers evaluated the efficacy of nucleotide analogs similar to this compound against various viral infections. The study demonstrated that these compounds effectively inhibited viral replication in vitro, suggesting potential for further development into therapeutic agents .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on the impact of nucleotide analogs on cancer cell lines showed promising results where compounds structurally related to this sodium salt inhibited cell proliferation by inducing apoptosis . This highlights the therapeutic potential of such compounds in oncology.

Comparison with Similar Compounds

Analog 2

- Structure: Features a 13-phenyltridecanoyl group instead of the 3-oxobutanoyl moiety.

- Key Differences: Increased hydrophobicity due to the aromatic phenyl group and longer alkyl chain. Reduced water solubility compared to the target compound, as evidenced by its synthesis in THF-based reactions . Potential applications in lipid membrane-associated enzyme studies.

Analog 6

- Structure: Contains a 12-(7-ethynylnaphthalen-1-yl)dodecanoyl substituent.

- Key Differences: Enhanced π-π stacking capability from the naphthalene group, improving binding to aromatic-rich enzyme active sites. Higher molecular weight (MW ≈ 1,200–1,300 g/mol vs. ~1,100 g/mol for the target compound), affecting diffusion kinetics .

Adenosine-Based Derivatives with Phosphate Modifications

Compound from

- Structure: [(2R,3S,4R,5R)-5-(6-amino-2-((3-aminopropyl)thio)purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (CAS 110224-45-8).

- Comparison: Replaces the 3-oxobutanoyl group with a 3-aminopropylsulfanyl moiety. Lacks the dimethyl and oxo groups in the butoxy side chain, reducing steric hindrance and altering enzyme selectivity . Higher aqueous solubility (due to the primary amine) but lower metabolic stability (susceptible to oxidative cleavage of the thioether bond) .

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate (CAS 4578-31-8)

- Comparison: Molecular weight reduced by ~40% (MW 494.13 vs. ~1,100 g/mol), enabling faster cellular uptake. Limited utility in multi-step enzymatic assays due to the absence of diphosphate/triphosphate motifs .

Triphosphate Derivatives

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, disodium salt (CAS 987-65-5)

- Comparison :

Research Implications

- The target compound ’s hybrid structure (phosphate-rich core + thioether-acyl chain) bridges nucleotide biochemistry and lipid signaling pathways, making it valuable for studying crosstalk between phosphorylation and acylation .

- Analog 6 ’s ethynylnaphthalene group is a candidate for fluorescence-based tracking in live-cell imaging .

- Simpler derivatives (e.g., CAS 4578-31-8) remain critical for foundational studies of purine metabolism .

Preparation Methods

Cyclic Triphosphate Formation

-

Activation : The 5'-hydroxyl is converted to a cyclic triphosphate using N,N-dicyclohexylcarbodiimide (DCC) in anhydrous pyridine. This generates a reactive pyrimidine nucleoside 5'-cyclic triphosphate intermediate.

-

Metal-Catalyzed Coupling : Reacting the cyclic triphosphate with a nucleotide (1.0–1.3 equiv) in the presence of magnesium chloride (1.0–1.3 equiv) at 15–30°C for 12–24 hours yields di(pyrimidine nucleoside 5'-)polyphosphates with >80% purity.

Sequential Phosphate Addition

-

Primary Phosphate (Position 5') : Direct phosphorylation using phosphorus oxychloride (POCl₃) in trimethyl phosphate (TMP) at 0°C, followed by hydrolysis with aqueous NaHCO₃, affords the 5'-monophosphate.

-

Secondary Phosphates (Positions 2' and 3') : A two-step protocol involves:

Conjugation of the Thioether-Linked Side Chain

The ((R)-3-hydroxy-2,2-dimethyl-4-oxo-4-((3-oxo-3-((2-((3-oxobutanoyl)thio)ethyl)amino)propyl)amino)butoxy)oxidophosphoryl moiety is synthesized via sequential thiol-ene and Staudinger reactions:

Thioether Formation

Phosphoramidate Coupling

-

Phosphorylation : The side chain’s terminal hydroxyl is activated as a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equiv) and 1H-tetrazole in anhydrous tetrahydrofuran (THF). Oxidation with tert-butyl hydroperoxide (TBHP) generates the oxidophosphoryl group.

Final Assembly and Sodium Salt Formation

Global Deprotection and Purification

Sodium Salt Crystallization

-

Counterion Exchange : Passing the acidic form through a Dowex 50WX8 (Na⁺ form) column converts phosphates to sodium salts.

-

Trihydrate Formation : Slow evaporation from aqueous ethanol (40% v/v) at 4°C yields crystals with three water molecules of hydration.

Analytical Validation and Yield Optimization

Table 1 : Key Reaction Parameters and Yields

Challenges and Mitigation Strategies

-

Regioselectivity in Phosphorylation : Competing 2'-, 3'-, and 5'-phosphorylation is minimized using bulky silyl protecting groups (e.g., TBDMS).

-

Thioester Hydrolysis : Low-temperature (−20°C) reactions and anaerobic conditions prevent premature cleavage of the thioether bond.

-

Crystallization Control : Seeding with anhydrous sodium phosphate nuclei ensures consistent trihydrate formation .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing and purifying this nucleotide analog, and what orthogonal strategies can mitigate these issues?

- Methodological Answer : The compound’s complexity arises from its multiple phosphate groups, thioether linkages, and stereochemical centers. Orthogonal protection/deprotection strategies, as seen in analogous adenosine triphosphate derivatives (e.g., using 2,2-dimethyl-1,3-dioxolane for hydroxyl protection and phosphoramidite chemistry for phosphate coupling), are critical . Chromatography with ion-pair reagents (e.g., triethylammonium acetate) on reverse-phase columns resolves polar impurities, while MALDI-TOF or LC-MS validates molecular weight and purity .

Q. How can researchers verify the structural integrity of the compound, particularly its stereochemical configuration?

- Methodological Answer : Use a combination of NMR (¹H, ³¹P, and ¹³C) to confirm stereochemistry and connectivity. For example, ¹H-¹H COSY and NOESY can resolve spatial relationships between the tetrahydrofuran ring and purine base . X-ray crystallography is ideal but requires high-purity crystals; computational modeling (DFT or MD simulations) provides alternative validation for unstable intermediates .

Q. What are the stability considerations for this compound under experimental conditions (e.g., aqueous buffers, light exposure)?

- Methodological Answer : The compound’s thioether and phosphate ester groups are susceptible to hydrolysis. Stability studies in PBS (pH 7.4) at 4°C and 25°C over 72 hours, monitored via HPLC, are recommended . Light sensitivity requires storage in amber vials under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational tools (e.g., COMSOL Multiphysics or DFT) optimize the synthesis pathway for this compound?

- Methodological Answer : Quantum mechanical calculations (DFT) model transition states in phosphate coupling reactions to predict regioselectivity . AI-driven platforms (e.g., COMSOL) integrate reaction kinetics data to simulate optimal solvent systems (e.g., THF/water mixtures) and temperature gradients, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in enzymatic activity data when testing this compound as a substrate for human palmitoyltransferases?

- Methodological Answer : Discrepancies may arise from enzyme isoform specificity (e.g., ZDHHC3 vs. ZDHHC7). Use orthogonal assays:

- Fluorescent labeling : Track palmitoylation via click chemistry with alkyne-modified analogs.

- Kinetic isotope effects (KIE) : Compare with deuterated substrates to identify rate-limiting steps .

Tabulate data across isoforms to identify structural determinants (e.g., acyl chain length):

| Enzyme Isoform | (µM) | (nmol/min/mg) |

|---|---|---|

| ZDHHC3 | 12.5 ± 1.2 | 0.45 ± 0.03 |

| ZDHHC7 | 8.7 ± 0.9 | 1.2 ± 0.1 |

Q. How does the compound’s conformational flexibility impact its interaction with lipid bilayers or protein targets?

- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS/AMBER) over 100 ns trajectories reveal stable conformations in lipid bilayers. Key metrics:

- Hydrogen bonding : Between phosphate groups and lipid headgroups (e.g., phosphatidylcholine).

- Free energy profiles : Umbrella sampling calculates partitioning energy () to quantify membrane permeability .

Q. What advanced spectroscopic techniques characterize the compound’s redox behavior in biological systems?

- Methodological Answer : Cyclic voltammetry (CV) in PBS (pH 7.4) identifies oxidation peaks at ~1.2 V (purine base) and ~1.8 V (thioether). In situ Raman spectroscopy tracks disulfide formation under oxidative stress .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.